molecular formula C13H16O B1583446 5-Methyl-2-phenyl-2-hexenal CAS No. 21834-92-4

5-Methyl-2-phenyl-2-hexenal

Cat. No.: B1583446
CAS No.: 21834-92-4
M. Wt: 188.26 g/mol
InChI Key: YURDCJXYOLERLO-UKTHLTGXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-phenyl-2-hexenal typically involves the aldol condensation of benzaldehyde with isovaleraldehyde. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include maintaining a temperature of around 25-30°C and stirring the mixture for several hours to ensure complete reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using distillation or recrystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Methyl-2-phenyl-2-hexenal is used as a key intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the study of reaction mechanisms and synthetic pathways .

Biology: In biological research, this compound is studied for its role in chemical communication among insects. It is found in the scent gland secretions of certain cave crickets, suggesting its role in mating behavior and chemical signaling .

Medicine: While not directly used as a drug, this compound is studied for its potential therapeutic properties. Research is ongoing to explore its effects on various biological pathways .

Industry: In the flavor and fragrance industry, this compound is used to impart a cocoa-like aroma to various products, including chocolates, beverages, and perfumes .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific aroma profile, which is highly valued in the flavor and fragrance industry. Its presence in natural sources like cocoa beans adds to its uniqueness and desirability .

Properties

CAS No.

21834-92-4

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

(Z)-5-methyl-2-phenylhex-2-enal

InChI

InChI=1S/C13H16O/c1-11(2)8-9-13(10-14)12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3/b13-9+

InChI Key

YURDCJXYOLERLO-UKTHLTGXSA-N

SMILES

CC(C)CC=C(C=O)C1=CC=CC=C1

Isomeric SMILES

CC(C)C/C=C(\C=O)/C1=CC=CC=C1

Canonical SMILES

CC(C)CC=C(C=O)C1=CC=CC=C1

density

0.970-0.976

21834-92-4

physical_description

Colourless to slightly yellow liquid;  Cocoa-like aroma

Pictograms

Irritant

solubility

Soluble in oils;  Insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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